molecular formula C15H14O2 B14657337 Prop-2-en-1-yl naphthalen-1-ylacetate CAS No. 51537-80-5

Prop-2-en-1-yl naphthalen-1-ylacetate

Cat. No.: B14657337
CAS No.: 51537-80-5
M. Wt: 226.27 g/mol
InChI Key: YKVBTNZWLOHUGT-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl naphthalen-1-ylacetate is a synthetic organic compound featuring a naphthalene ring system linked to an allyl acetate group. This structure combines two pharmacologically significant motifs, making it a valuable intermediate for medicinal chemistry research and drug discovery. The naphthalene scaffold is a privileged structure in drug design, known for its ability to improve metabolic stability and bind to various biological targets . Researchers are exploring naphthalene derivatives for developing novel anticancer agents, as these compounds have demonstrated potent antiproliferative activities against various cancer cell lines, including breast cancer models, through mechanisms such as aromatase inhibition and induction of apoptosis . Furthermore, the prop-2-en-1-yl (allyl) group offers a reactive handle for further chemical modifications via click chemistry or other coupling reactions, facilitating the synthesis of diverse compound libraries for biological screening . This ester is intended for use as a key building block in organic synthesis, particularly in the construction of more complex molecules for evaluating biochemical and cellular activities. This compound is supplied for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

51537-80-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

prop-2-enyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C15H14O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2

InChI Key

YKVBTNZWLOHUGT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl naphthalen-1-ylacetate typically involves the esterification of naphthalen-1-ylacetic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl naphthalen-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.

    Reduction: Prop-2-en-1-yl naphthalen-1-ylmethanol.

    Substitution: Various substituted naphthalen-1-ylacetates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl naphthalen-1-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Prop-2-en-1-yl naphthalen-1-ylacetate belongs to a broader class of naphthalene and allyl-substituted esters. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Key Functional Groups Aromatic System Key Properties/Applications Reference
This compound C₁₅H₁₄O₂ Ester, allyl, naphthalene Naphthalene (bicyclic) High lipophilicity; potential polymer precursor N/A
Chavicyl acetate (4-(prop-2-en-1-yl)phenyl acetate) C₁₁H₁₂O₂ Ester, allyl, phenyl Phenyl (monocyclic) Fragrance industry; spicy odor profile
Naphthalen-1-ylmethyl 2-cyanoacetate C₁₄H₁₁NO₂ Ester, cyano, naphthalene Naphthalene Enhanced reactivity due to cyano group
2-(Naphthalen-1-yl)acetic acid C₁₂H₁₀O₂ Carboxylic acid, naphthalene Naphthalene Higher water solubility vs. esters; salt formation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₄O₂ Amide, triazole, naphthalene Naphthalene Biological activity (e.g., antimicrobial)

Structural and Reactivity Differences

  • Chavicyl acetate (4-(prop-2-en-1-yl)phenyl acetate): Replacing naphthalene with a phenyl ring reduces molecular weight (C₁₁H₁₂O₂ vs. C₁₅H₁₄O₂) and lipophilicity. The simpler aromatic system may lower thermal stability compared to naphthalene derivatives .
  • Naphthalen-1-ylmethyl 2-cyanoacetate: The cyano group (–CN) increases electrophilicity at the ester carbonyl, making it more susceptible to nucleophilic attack than this compound .
  • 2-(Naphthalen-1-yl)acetic acid : The free carboxylic acid group enables salt formation (e.g., pyrrolidin-1-ium salts) for improved solubility in polar solvents, unlike the neutral ester .

Functional and Application Differences

  • Biological Activity : Triazole-acetamide derivatives (e.g., compound 6a-m in ) exhibit antimicrobial or antihypertensive properties due to amide and triazole pharmacophores, whereas this compound’s applications are underexplored but may align with polymer or fragrance industries .
  • Thermal and Chemical Stability : The naphthalene ring in this compound likely enhances thermal stability compared to phenyl analogs like chavicyl acetate. However, ester groups generally hydrolyze faster than amides or carboxylic acid salts .

Research Findings and Implications

  • Pharmacological Potential: Allyl-substituted compounds in demonstrate antihypertensive activity via angiotensin II receptor binding, hinting at possible bioactivity for this compound if modified with appropriate pharmacophores .
  • Material Science: The allyl group’s polymerizability could position this compound as a monomer for specialty resins or coatings, leveraging naphthalene’s rigidity .

Q & A

Q. What are the standard laboratory synthesis protocols for Prop-2-en-1-yl naphthalen-1-ylacetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting naphthalen-1-ylacetic acid derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF. The reaction mixture is stirred at room temperature for 2–4 hours, followed by extraction with ethyl acetate and purification under reduced pressure . For allyl derivatives like Prop-2-en-1-yl esters, analogous methods are employed, adjusting reaction times and stoichiometry to optimize yield .

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR : Assign peaks for the allyl group (δ ~4.6–5.3 ppm for CH₂ and CH groups) and naphthalene protons (δ ~7.2–8.3 ppm) .
  • X-ray crystallography : Use SHELXL for refinement, ensuring R-factor convergence below 5%. Validate hydrogen bonding and torsion angles (e.g., C1–C2–C3–C4) to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DMF, ethyl acetate).
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Toxicity data for naphthalene derivatives suggest potential hepatic/renal effects, necessitating exposure monitoring .

Advanced Research Questions

Q. How can contradictory toxicity data for naphthalene derivatives be resolved in environmental studies?

  • Methodological Answer :
  • Comparative Analysis : Use inclusion criteria (Table B-1) to standardize species (e.g., lab mammals) and exposure routes (oral, inhalation) for cross-study consistency .
  • Dose-Response Modeling : Apply log-linear models to reconcile discrepancies in systemic effects (e.g., hepatic vs. respiratory outcomes) across studies .
  • Metabolite Profiling : Quantify metabolites like 1-naphthol to distinguish parent compound toxicity from degradation products .

Q. What strategies optimize the regioselectivity of propargylation in naphthalene-based esters?

  • Methodological Answer :
  • Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the oxyanion intermediate.
  • Solvent Effects : Switch from DMF to acetonitrile to reduce side reactions (e.g., ester hydrolysis).
  • Kinetic Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track reaction progress and isolate intermediates .

Q. How do SHELXL and ORTEP-3 address challenges in refining twinned crystal structures of this compound?

  • Methodological Answer :
  • SHELXL Workflow : Input HKLF 5 format data to handle twinning. Use TWIN/BASF commands to refine twin fractions and H-matrix parameters .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify disorder in the allyl group. Validate hydrogen bonds (e.g., O1–H1⋯O2) using distance-angle constraints .

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV and calculate half-life (t₁/₂) .
  • QSAR Modeling : Use EPI Suite to predict biodegradability (e.g., BIOWIN scores) based on ester and naphthalene moieties .

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